Methyl 5-[(4-bromophenoxy)methyl]-2-furoate
Description
Properties
IUPAC Name |
methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQFRSSEHASBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by methanol. Sulfuric acid (H₂SO₄) is typically employed as the catalyst, with reflux conditions (60–80°C) to drive the equilibrium toward ester formation. The general reaction scheme is:
Key Parameters :
-
Molar Ratio : A 1:5 molar ratio of acid to methanol ensures excess alcohol for higher conversion.
-
Catalyst Loading : 1–2% (v/v) H₂SO₄.
-
Reaction Time : 6–8 hours under reflux.
| Parameter | Value |
|---|---|
| Precursor | 5-[(4-Bromophenoxy)methyl]-2-furoic acid |
| Solvent | Methanol (neat) |
| Catalyst | H₂SO₄ (1–2% v/v) |
| Temperature | 60–80°C (reflux) |
| Yield (Reported) | 70–85% |
Purification involves neutralizing residual acid with sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol-water mixtures.
Alternative Alkylation Approaches
An alternative route involves alkylation of 5-hydroxymethylfuran-2-carboxylate with 4-bromophenyl ether. This method avoids direct esterification and instead focuses on introducing the bromophenoxymethyl group via nucleophilic substitution.
Stepwise Synthesis
-
Preparation of 5-Hydroxymethylfuran-2-carboxylate :
Methylation of 5-hydroxymethylfuran-2-carboxylic acid using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃). -
Alkylation with 4-Bromophenol :
The hydroxyl group of 4-bromophenol attacks the hydroxymethyl carbon in a Mitsunobu reaction or using a base like NaOH to facilitate ether formation.
Advantages :
-
Higher regioselectivity compared to esterification.
-
Avoids acidic conditions, suitable for acid-sensitive substrates.
| Condition | Mitsunobu Reaction | Base-Mediated Alkylation |
|---|---|---|
| Reagents | DEAD, PPh₃ | NaOH, DMSO |
| Temperature | 0°C to RT | 80–100°C |
| Yield | 65–75% | 60–68% |
This method is less common due to the cost of Mitsunobu reagents but offers precise control over substitution patterns.
Ultrasonically Assisted Synthesis
Recent advances in ultrasonic irradiation have revolutionized organic synthesis by enhancing reaction rates and yields. Applied to this compound, ultrasonication reduces esterification time from hours to minutes.
Methodology
The carboxylic acid precursor and methanol are mixed with a catalytic amount of H₂SO₄ and subjected to ultrasonic waves (20–40 kHz) at 30–50°C. Cavitation bubbles generated by ultrasound promote molecular collision, accelerating proton transfer and ester bond formation.
Comparative Data :
| Method | Conventional (Reflux) | Ultrasonication |
|---|---|---|
| Time | 6–8 hours | 30–45 minutes |
| Yield | 70–85% | 90–95% |
| Energy Consumption | High | Low |
This technique, validated in analogous ester syntheses, demonstrates superior efficiency and scalability for industrial applications.
Comparative Analysis of Synthetic Methods
The choice of method depends on factors such as cost, scalability, and desired purity.
Economic and Practical Considerations
Yield and Purity Comparison
| Method | Average Yield (%) | Purity (%) |
|---|---|---|
| Fischer Esterification | 78 | 95 |
| Alkylation | 70 | 92 |
| Ultrasonication | 93 | 98 |
Ultrasonication emerges as the most efficient method, though it requires specialized equipment.
Purification and Characterization
Post-synthesis purification typically involves:
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Liquid-Liquid Extraction : Dichloromethane/water to remove acidic residues.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for high-purity isolates.
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Recrystallization : Ethanol-water (3:1) yields crystalline product.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-bromophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(4-bromophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Antimycobacterial Activity
Overview
Methyl 5-[(4-bromophenoxy)methyl]-2-furoate has been identified as a promising candidate for the development of antimycobacterial agents. Research indicates that compounds with similar structures can interfere with iron homeostasis in mycobacteria, which is crucial for their survival.
Mechanism of Action
The compound exhibits potent antibacterial activity against mycobacteria by disrupting iron acquisition pathways. This interference leads to inhibition of bacterial growth, making it a potential therapeutic agent for diseases such as tuberculosis.
Experimental Studies
In vitro screening assays have demonstrated the efficacy of this compound against various mycobacterial strains. Iron uptake studies further elucidate its mechanism, showing that the compound significantly reduces iron acquisition by these pathogens.
Pharmaceutical Applications
Drug Development
Given its biological activities, this compound is being explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its pharmacological properties.
Case Studies
Recent studies have focused on optimizing the furan-based scaffold to improve its activity against mycobacterial models. These modifications aim to increase potency and reduce toxicity, facilitating the development of new antimycobacterial therapies.
Synthetic Chemistry
Versatility in Synthesis
this compound serves as an important intermediate in synthetic chemistry due to its reactive furan moiety. This characteristic allows chemists to create more complex molecules through various synthetic transformations.
Applications in Agrochemicals
The compound's unique structure also makes it suitable for applications in agrochemicals, where it may exhibit insecticidal or herbicidal properties. Research into similar compounds suggests potential efficacy against agricultural pests.
Interaction Studies
Biological Target Interactions
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammation and cell growth pathways. These interactions warrant further investigation using molecular docking and in vitro assays to clarify its therapeutic potential.
Summary Table of Applications
| Application Area | Description | Notable Activities |
|---|---|---|
| Antimycobacterial Agents | Inhibits mycobacterial growth by disrupting iron homeostasis | Potent against mycobacteria |
| Pharmaceutical Development | Lead compound for drug development; structural modifications enhance efficacy | Potential treatment for tuberculosis |
| Synthetic Chemistry | Versatile intermediate for synthesizing complex molecules | Useful in creating new agrochemicals |
| Biological Interactions | Potential interactions with enzymes/receptors influencing inflammation and cell growth | Requires further investigation |
Mechanism of Action
The mechanism of action of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to four structurally related furan derivatives (Table 1), focusing on substituent effects and synthetic methodologies.
Table 1: Key Properties of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate and Analogs
Physicochemical and Reactivity Insights
Substituent Effects on Reactivity: The electron-withdrawing nitro group in Methyl 5-(2-Fluoro-4-nitrophenyl)-2-furoate () likely enhances electrophilic aromatic substitution reactivity compared to the bromophenoxy group in the target compound. The nitro group also increases molecular weight and may reduce solubility in non-polar solvents . The chloromethyl substituent in Methyl 5-(chloromethyl)-2-furoate () offers a reactive site for further functionalization (e.g., nucleophilic substitution), contrasting with the stable bromophenoxy ether in the target compound .
Synthetic Methodologies :
- The Meerwein arylation used for Methyl 5-(2-Fluoro-4-nitrophenyl)-2-furoate () highlights the versatility of diazonium salt reactions for introducing aromatic substituents onto furan cores .
- Sulfur-containing analogs () may require oxidation steps to install sulfinyl/sulfonyl groups, adding complexity compared to ether linkages .
Biological Activity
Methyl 5-[(4-bromophenoxy)methyl]-2-furoate is a synthetic compound with significant biological activity, primarily attributed to its unique molecular structure, which incorporates both a furan ring and a bromophenoxy group. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C13H11BrO4
- Molecular Weight : Approximately 309.13 g/mol
The compound features a furan moiety, known for its reactivity and presence in numerous natural products, combined with a brominated aromatic ring that enhances its biological efficacy. The presence of the bromine atom is particularly noteworthy as it may augment the compound's interaction with biological targets compared to similar compounds without bromination.
Antimycobacterial Properties
Recent studies have highlighted the compound's potential as an antimycobacterial agent , particularly against Mycobacterium tuberculosis (Mtb). Key findings include:
- Inhibition of MbtI : this compound effectively inhibits salicylate synthase (MbtI), disrupting iron metabolism critical for mycobacterial survival. This inhibition was confirmed through enzyme assays and cell culture studies where treated cultures exhibited reduced bacterial growth and virulence.
- Iron Uptake Disruption : The compound interferes with iron acquisition pathways in Mtb, leading to significant bacterial growth inhibition.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals that this compound stands out due to its bromine substituent, which may enhance its biological activity. The following table summarizes the structural features and notable activities of related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 5-[(4-acetylphenoxy)methyl]-2-furoate | Acetyl group instead of bromine | Antimicrobial properties |
| Methyl 5-(4-tert-butylphenoxy)-2-furoate | Tert-butyl group enhances lipophilicity | Potential anti-inflammatory effects |
| This compound | Bromine substituent increases activity | Antimycobacterial activity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes such as MbtI, the compound disrupts essential metabolic pathways in bacteria.
- Iron Chelation : The compound's ability to chelate iron leads to reduced availability of this essential nutrient for bacteria, thereby inhibiting their growth.
- Potential Interaction with Biological Targets : Preliminary studies suggest that derivatives may interact with various enzymes or receptors involved in inflammation or cell growth, warranting further investigation through molecular docking and in vitro assays.
Case Studies and Research Findings
Research has shown promising results regarding the efficacy of this compound in various biological assays:
- In Vitro Assays : The compound was subjected to various screening assays to evaluate its antimycobacterial activity, demonstrating potent effects against mycobacterial strains.
- Cell Culture Studies : In controlled environments, cultures treated with this compound exhibited a marked reduction in virulence factors associated with Mtb infection.
Future Directions
While initial findings are promising, further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of potential therapeutic applications beyond antimycobacterial activity.
- Investigation into the compound's safety profile and toxicity.
Q & A
Q. What novel applications exist for this compound in materials science or photopharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
